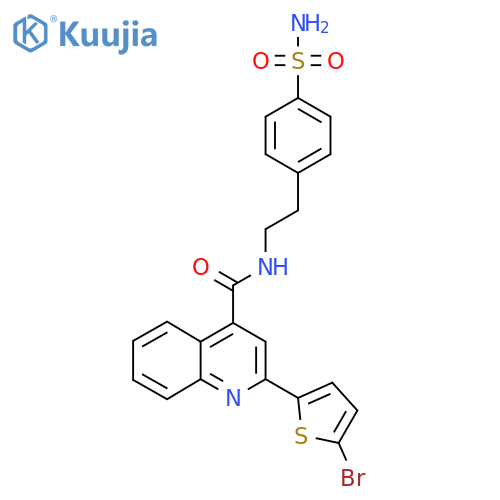

Cas no 892256-19-8 (2-(5-bromothiophen-2-yl)-N-2-(4-sulfamoylphenyl)ethylquinoline-4-carboxamide)

892256-19-8 structure

商品名:2-(5-bromothiophen-2-yl)-N-2-(4-sulfamoylphenyl)ethylquinoline-4-carboxamide

CAS番号:892256-19-8

MF:C22H18BrN3O3S2

メガワット:516.430621623993

CID:5331549

2-(5-bromothiophen-2-yl)-N-2-(4-sulfamoylphenyl)ethylquinoline-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- 2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide

- 2-(5-bromothiophen-2-yl)-N-(4-sulfamoylphenethyl)quinoline-4-carboxamide

- 2-(5-bromothiophen-2-yl)-N-2-(4-sulfamoylphenyl)ethylquinoline-4-carboxamide

-

- インチ: 1S/C22H18BrN3O3S2/c23-21-10-9-20(30-21)19-13-17(16-3-1-2-4-18(16)26-19)22(27)25-12-11-14-5-7-15(8-6-14)31(24,28)29/h1-10,13H,11-12H2,(H,25,27)(H2,24,28,29)

- InChIKey: DCKUZBMJHUGOHK-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C2=CC(C(NCCC3C=CC(=CC=3)S(N)(=O)=O)=O)=C3C=CC=CC3=N2)S1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 31

- 回転可能化学結合数: 6

- 複雑さ: 724

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 139

2-(5-bromothiophen-2-yl)-N-2-(4-sulfamoylphenyl)ethylquinoline-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F9994-6544-50mg |

2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide |

892256-19-8 | 50mg |

$160.0 | 2023-09-07 | ||

| Life Chemicals | F9994-6544-4mg |

2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide |

892256-19-8 | 4mg |

$66.0 | 2023-09-07 | ||

| Life Chemicals | F9994-6544-10mg |

2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide |

892256-19-8 | 10mg |

$79.0 | 2023-09-07 | ||

| Life Chemicals | F9994-6544-5μmol |

2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide |

892256-19-8 | 5μmol |

$63.0 | 2023-09-07 | ||

| Life Chemicals | F9994-6544-20μmol |

2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide |

892256-19-8 | 20μmol |

$79.0 | 2023-09-07 | ||

| Life Chemicals | F9994-6544-1mg |

2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide |

892256-19-8 | 1mg |

$54.0 | 2023-09-07 | ||

| Life Chemicals | F9994-6544-30mg |

2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide |

892256-19-8 | 30mg |

$119.0 | 2023-09-07 | ||

| Life Chemicals | F9994-6544-2μmol |

2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide |

892256-19-8 | 2μmol |

$57.0 | 2023-09-07 | ||

| Life Chemicals | F9994-6544-10μmol |

2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide |

892256-19-8 | 10μmol |

$69.0 | 2023-09-07 | ||

| Life Chemicals | F9994-6544-20mg |

2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide |

892256-19-8 | 20mg |

$99.0 | 2023-09-07 |

2-(5-bromothiophen-2-yl)-N-2-(4-sulfamoylphenyl)ethylquinoline-4-carboxamide 関連文献

-

Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

892256-19-8 (2-(5-bromothiophen-2-yl)-N-2-(4-sulfamoylphenyl)ethylquinoline-4-carboxamide) 関連製品

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量